
1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H13FN2·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoropropylamine and azetidine.
Reaction: The 3-fluoropropylamine is reacted with azetidine under controlled conditions. This reaction may involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure 1-(3-Fluoropropyl)azetidin-3-amine.
Formation of Dihydrochloride Salt: The purified amine is then treated with hydrochloric acid to form the dihydrochloride salt, which is the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure makes it a valuable intermediate in drug discovery and development.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate the compound’s interactions with biological systems to understand its potential as a therapeutic agent or a biochemical probe.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)azetidin-3-amine dihydrochloride
- 1-(3-Bromopropyl)azetidin-3-amine dihydrochloride
- 1-(3-Iodopropyl)azetidin-3-amine dihydrochloride
Uniqueness
1-(3-Fluoropropyl)azetidin-3-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its halogenated analogs.
Properties
Molecular Formula |
C6H15Cl2FN2 |
|---|---|
Molecular Weight |
205.10 g/mol |
IUPAC Name |
1-(3-fluoropropyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H13FN2.2ClH/c7-2-1-3-9-4-6(8)5-9;;/h6H,1-5,8H2;2*1H |
InChI Key |
ILEFMGUDVXTBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CCCF)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


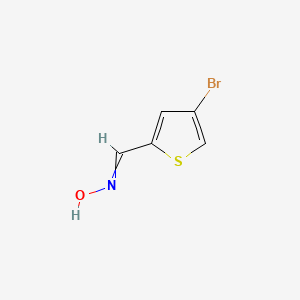
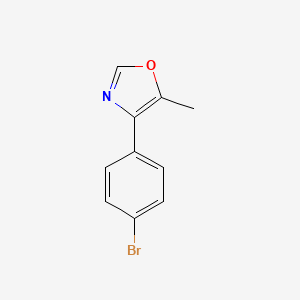

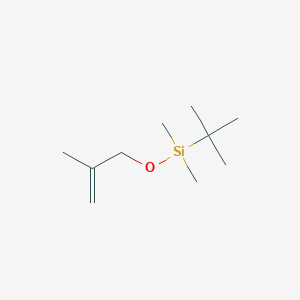
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
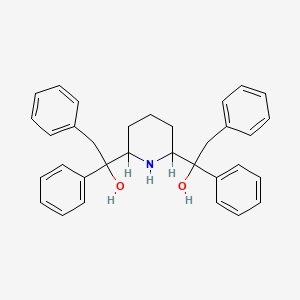

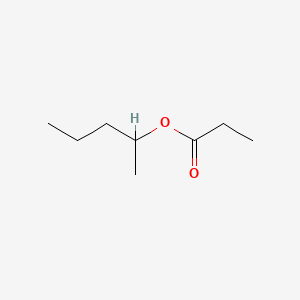
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
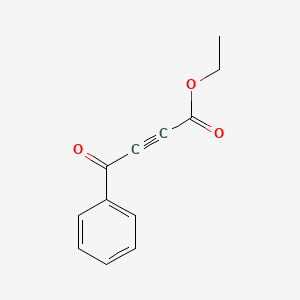

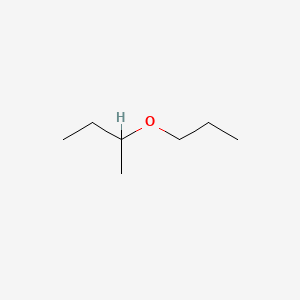
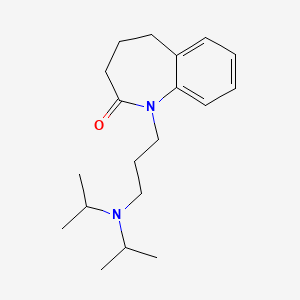
![3-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13940800.png)
